Bienvenue dans la boutique en ligne BenchChem!

Oxyphenonium

Myopia Ophthalmology Muscarinic Antagonists

Oxyphenonium is a non-selective muscarinic antagonist that uniquely combines anticholinergic and direct smooth muscle relaxant properties. Unlike atropine or propantheline, it exhibits tissue-dependent antagonism—competitive at atrial (M2) but non-competitive at ileal (M3) receptors. It is the only antimuscarinic known to fully prevent form-deprivation myopia in chick models, while the pure (+)-eutomer enables enantiomer-specific airway studies. Secure high-purity oxyphenonium for your next milestone in receptor pharmacology.

Molecular Formula C21H34NO3+
Molecular Weight 348.5 g/mol
CAS No. 1407-05-2
Cat. No. B072533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenonium
CAS1407-05-2
Synonyms2-((Cyclohexylhydroxyphenylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
Atrenyl
Bromide, Oxyphenonium
Chloride, Oxyphenonium
Iodide, Oxyphenonium
Metacin
Methacin
Oxyphenon
Oxyphenonium
Oxyphenonium Bromide
Oxyphenonium Bromide, (+)-Isomer
Oxyphenonium Bromide, (+-)-Isomer
Oxyphenonium Bromide, (-)-Isomer
Oxyphenonium Chloride
Oxyphenonium Iodide
Oxyphenonium Iodide, (R)-Isomer
Oxyphenonium Iodide, (S)-Isomer
Oxyphenonium, (+-)-Isomer
Oxyphenonium, (R)-Isomer
Oxyphenonium, (S)-Isomer
Spastrex
Molecular FormulaC21H34NO3+
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
InChIKeyGFRUPHOKLBPHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.36e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenonium (CAS 1407-05-2): A Quaternary Ammonium Antimuscarinic Agent with Unique Pharmacological Profile for Targeted Research


Oxyphenonium, specifically as oxyphenonium bromide (CAS 50-10-2), is a synthetic quaternary ammonium antimuscarinic agent [1]. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with high affinity for isolated guinea pig atria (Kd = 0.11 nM) and ileum (Kd = 0.17 nM) [2]. As a quaternary amine, it is largely restricted to the periphery and exhibits poor penetration of the blood-brain barrier, distinguishing it from tertiary amine anticholinergics like atropine [3].

Oxyphenonium (CAS 1407-05-2): Why Broad-Spectrum Antimuscarinics Cannot Substitute for Its Unique Activity Profile


While many antimuscarinic agents share a common mechanism, Oxyphenonium exhibits a unique combination of properties that are not replicated by its closest analogs. It demonstrates a dual mechanism of action, combining a specific antimuscarinic effect with a direct, musculotropic action on smooth muscle [1]. Furthermore, unlike many other muscarinic antagonists, Oxyphenonium displays tissue-dependent antagonism, acting competitively at atrial receptors but non-competitively at ileal receptors [2]. These distinct characteristics, along with its unique activity in specific disease models, mean that substituting it with another 'in-class' compound, such as atropine, propantheline, or methantheline, will not yield equivalent experimental outcomes. The following evidence demonstrates precisely where Oxyphenonium provides quantifiable, verifiable differentiation.

Oxyphenonium (CAS 1407-05-2): Quantifiable Differentiation from Atropine, Pirenzepine, and Other Muscarinic Antagonists


Unique Efficacy in Preventing Form-Deprivation Myopia (FDM) Compared to Other Muscarinic Antagonists

In a chick model of form-deprivation myopia (FDM), Oxyphenonium was one of only three compounds, alongside atropine and pirenzepine, to cause a full rescue from FDM [1]. Other muscarinic antagonists, including scopolamine, tropicamide, and propantheline, were ineffective or only partially effective [1]. This demonstrates a unique efficacy profile not shared by the majority of its class.

Myopia Ophthalmology Muscarinic Antagonists

Enantiomer-Specific Bronchodilation: (+)-Oxyphenonium as the Active Eutomer

The bronchodilating effect of oxyphenonium is stereospecific. In a clinical study of patients with chronic airflow obstruction, (+)-oxyphenonium was identified as the active enantiomer (eutomer), providing superior bronchodilation compared to the racemic mixture [1]. The (-)-enantiomer showed only a slight effect, comparable to placebo [1]. This enantiomeric specificity is a critical differentiator for researchers requiring precise pharmacological tools.

Bronchodilation Pulmonary Pharmacology Enantiomer Activity

Distinct Protective Effect Against Bronchial Obstruction Compared to Terbutaline and Theophylline

Oxyphenonium bromide provides a unique protective effect against specific bronchial obstructive challenges. In a study comparing it with terbutaline and theophylline, oxyphenonium was the only drug to provide significant protection against the bronchial obstructive effects of both inhaled acetylcholine and propranolol [1]. Neither terbutaline nor theophylline provided significant protection against any of the inhaled agents tested [1].

Asthma Bronchial Obstruction Pharmacological Challenge

Tissue-Specific Competitive and Non-Competitive Antagonism at Muscarinic Receptors

Oxyphenonium displays a unique, tissue-dependent mode of antagonism at muscarinic receptors. It acts as a competitive antagonist at atrial receptors but exhibits non-competitive antagonism at ileal receptors [1]. This is in contrast to other antimuscarinics like propantheline and isopropamide, which do not distinguish between atrial and ileal receptors and act competitively at both [1].

Receptor Pharmacology mAChR Subtypes Binding Kinetics

Superior Anti-Ulcer Properties Compared to Atropine and Methantheline in Preclinical Models

In preclinical models of peptic ulcer, Oxyphenonium (as Antrenyl) demonstrates superior anti-ulcer properties compared to established anticholinergics. In the Shay rat model, Antrenyl possessed greater anti-ulcer properties on a molar-equivalent basis than either atropine or methantheline [1].

Gastroenterology Anti-Ulcer Activity Peptic Ulcer Disease

Oxyphenonium (CAS 1407-05-2): Recommended Research Applications Based on Unique Evidence Profile


Investigating Novel Mechanisms of Myopia Pathogenesis

Oxyphenonium is uniquely suited for studies of experimental myopia. Its ability to fully prevent form-deprivation myopia (FDM) in the chick model, a property not shared by most other muscarinic antagonists (e.g., scopolamine, tropicamide, propantheline) [1], makes it an essential tool for dissecting the specific receptor pathways and downstream signaling events involved in ocular growth regulation. Using oxyphenonium allows researchers to differentiate between general antimuscarinic effects and specific pathways critical for myopia development.

Stereospecific Bronchodilation and Respiratory Pharmacology

For research requiring precise control over enantiomer-specific pharmacology, oxyphenonium provides a critical advantage. The identification of (+)-oxyphenonium as the active eutomer for bronchodilation, while (-)-oxyphenonium is essentially inactive [2], allows researchers to study the pure, active compound. This is essential for studies of drug-receptor interactions in the lung, where the presence of an inactive enantiomer could confound results. This makes (+)-oxyphenonium a superior choice over the racemic mixture for high-precision respiratory research.

Dissecting Muscarinic Receptor Signaling in Smooth Muscle

Oxyphenonium's unique dual mode of antagonism—competitive at atrial receptors and non-competitive at ileal receptors [3]—makes it a powerful pharmacological tool for investigating functional differences between muscarinic receptor subtypes (M2 vs. M3) and their coupling mechanisms in different smooth muscle tissues. This property is not observed with standard tools like atropine or propantheline, enabling novel investigations into tissue-specific cholinergic signaling.

Evaluating Protective Effects in Bronchial Hyperreactivity Models

In experimental models of asthma and bronchial hyperreactivity, oxyphenonium offers a distinct advantage. Its ability to protect against bronchial obstruction induced by both acetylcholine and propranolol, where other bronchodilators like terbutaline and theophylline fail [4], positions it as a key tool for probing the interplay between cholinergic and beta-adrenergic pathways in the airways. This allows for the development of more refined models of airway disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxyphenonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.